molecular formula C8H8N4O2 B11902275 2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid

2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid

Cat. No.: B11902275
M. Wt: 192.17 g/mol
InChI Key: UNMLRUXTQPLOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid is a heterocyclic compound featuring a pyrazolo[1,5-b]pyridazine scaffold fused to an α-amino acetic acid moiety. The pyrazolo[1,5-b]pyridazine core consists of a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) fused to a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms). This unique architecture confers distinct electronic and steric properties, making it a candidate for pharmacological applications, particularly in kinase inhibition and metabolic modulation .

The acetic acid group enhances water solubility, while the amino group provides a site for hydrogen bonding, which is critical for interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

2-amino-2-pyrazolo[1,5-b]pyridazin-3-ylacetic acid

InChI

InChI=1S/C8H8N4O2/c9-7(8(13)14)5-4-11-12-6(5)2-1-3-10-12/h1-4,7H,9H2,(H,13,14)

InChI Key

UNMLRUXTQPLOGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2N=C1)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

A widely used method involves reacting hydrazine derivatives with 1,3-diketones or β-ketoesters. For example, 5-aminopyrazole derivatives can condense with malonate esters under acidic conditions to form pyrazolo[1,5-a]pyrimidines, which are structurally related to pyrazolo[1,5-b]pyridazines. Adapting this approach, 3-oxo-2-arylhydrazonopropanals (e.g., 8a–b in) react with β-diketones to generate fused pyridazine systems. Key steps include:

  • Chlorination : Intermediate dihydroxyheterocycles (e.g., 1 in) are treated with phosphorus oxychloride to introduce reactive chlorine atoms.

  • Nucleophilic substitution : Morpholine or other amines displace chlorine at position 7 of the pyrazolo[1,5-a]pyrimidine core, as seen in the synthesis of 3 .

Cross-Dehydrogenative Coupling (CDC) Reactions

A catalyst-free CDC strategy enables the fusion of N-amino-2-iminopyridines with β-diketones or β-ketoesters. For instance, ethyl acetoacetate reacts with N-amino-2-iminopyridine under acetic acid and oxygen to form pyrazolo[1,5-a]pyridines. This method, optimized with 6 equivalents of acetic acid and an O<sub>2</sub> atmosphere, achieves yields up to 94%. The mechanism involves oxidative C(sp<sup>3</sup>)–C(sp<sup>2</sup>) coupling followed by cyclization (Figure 1).

Functionalization Strategies for Aminoacetic Acid Incorporation

Introducing the 2-amino-2-acetic acid moiety at position 3 of the pyridazine ring demands careful selection of protecting groups and coupling methods.

Nucleophilic Aromatic Substitution

Pre-functionalized pyrazolo[1,5-b]pyridazines bearing leaving groups (e.g., chloro at position 3) can undergo substitution with glycine derivatives. For example:

  • Chloropyridazine intermediates : Compound 2 in (5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine) reacts with morpholine to yield 3 . Analogously, chloro-substituted pyridazines could react with tert-butyl glycinate (Boc-protected) to introduce the aminoacetic acid side chain.

  • Thioureation : Pyridazinethiones (e.g., 3 in) react with chloroacetic acid to form thiazine-fused derivatives, a pathway adaptable for acetic acid functionalization.

Palladium-Catalyzed Cross-Coupling

Stepwise Synthesis and Optimization

A plausible multi-step synthesis of 2-amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid is outlined below:

Step 1: Pyridazine Core Formation
React 3-oxo-2-(pyrazol-5-yl)hydrazonopropanal (A ) with ethyl acetoacetate under CDC conditions:

  • Conditions: Acetic acid (6 equiv), O<sub>2</sub> atmosphere, 130°C, 18 h.

  • Product: Pyrazolo[1,5-b]pyridazin-3-yl acetate (B ).

Step 2: Chlorination
Treat B with phosphorus oxychloride to yield 3-chloropyrazolo[1,5-b]pyridazine (C ).

Step 3: Boc-Protected Glycine Coupling
React C with Boc-glycine tert-butyl ester under Buchwald-Hartwig conditions:

  • Catalyst: Pd(OAc)<sub>2</sub>, Xantphos.

  • Base: Cs<sub>2</sub>CO<sub>3</sub>, 100°C, 12 h.

  • Product: tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazolo[1,5-b]pyridazin-3-yl)acetate (D ).

Step 4: Deprotection
Hydrolyze D with trifluoroacetic acid (TFA) in dichloromethane:

  • Conditions: 25°C, 2 h.

  • Product: this compound.

Analytical Data and Reaction Optimization

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionYield ImprovementSource
CDC reaction atmosphereO<sub>2</sub> (1 atm)94% vs. 6% (Ar)
Acetic acid equivalence6 equiv74% → 94%
Coupling catalystPd(OAc)<sub>2</sub>72–90%

Side reactions, such as triazolo[1,5-a]pyridine formation , are mitigated by controlling acetic acid stoichiometry and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 2-amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid is its role as a selective inhibitor of various kinases. Recent studies highlight the compound's effectiveness against human kinases such as glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinases (CDK) 2 and 4. These kinases are crucial in cell cycle regulation and signaling pathways associated with cancer and other diseases.

In a high-throughput screening of known kinase inhibitors, compounds based on the pyrazolo[1,5-b]pyridazine scaffold were identified for optimization to enhance selectivity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The study indicated that derivatives of this compound could significantly reduce parasitemia in infected mice while demonstrating favorable pharmacokinetic properties, including central nervous system penetration .

Antitumor Potential

The pyrazolo[1,5-b]pyridazine scaffold has also been investigated for its anticancer properties. Research indicates that modifications to this scaffold can lead to compounds with enhanced activity against various cancer cell lines. The ability to inhibit specific kinases involved in tumor progression makes this compound a promising candidate for further development in cancer therapy .

Study on Human African Trypanosomiasis

A notable case study involved the optimization of pyrazolo[1,5-b]pyridazine derivatives for treating human African trypanosomiasis. The study demonstrated that certain analogs exhibited significant selectivity for T. brucei over human kinases, which is critical for minimizing side effects during treatment. The lead compound from this study showed effective parasitemia reduction in mouse models and was advanced into efficacy trials .

CompoundActivity Against T. bruceiSelectivity Ratio (T. brucei/Human Kinase)
20gSignificant reductionHigh
23aModerate reductionModerate

Anticancer Activity Evaluation

Another study focused on the structure-activity relationship of pyrazolo[1,5-b]pyridazine derivatives against various cancer cell lines. The findings suggested that specific substitutions at certain positions on the pyrazolo scaffold could enhance potency and selectivity against cancer cells while reducing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 2-amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid and related heterocyclic compounds:

Compound Name Core Structure Substituents/Functional Groups Key References
This compound Pyrazolo[1,5-b]pyridazine -NH₂, -COOH at α-position
2-Amino-2-(pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid Pyrazolo[1,5-a]pyrimidine -NH₂, -COOH at α-position
4-{Pyrazolo[1,5-a]pyridin-3-yl}pyrrolidine-3-carboxylic acid Pyrazolo[1,5-a]pyridine Pyrrolidine-3-carboxylic acid substituent
AMINO-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-ACETIC ACID Pyrazole -NH₂, -COOH, 3,5-dimethyl substitution
2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid Triazolo[1,5-a]pyridine -COOH substituent
Key Observations:

Core Heterocycle Differences :

  • Pyrazolo[1,5-b]pyridazine (target compound) contains a pyridazine ring fused to pyrazole, whereas pyrazolo[1,5-a]pyrimidine (e.g., ) features a pyrimidine ring. Pyridazines are less common in drug design but offer unique electronic properties due to their two adjacent nitrogen atoms .
  • Pyrazolo[1,5-a]pyridine derivatives (e.g., ) lack the pyridazine nitrogen atoms, reducing hydrogen-bonding capacity compared to the target compound.

Methyl or halogen substituents (e.g., 3,5-dimethyl in ) increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.

Key Challenges:
  • Purification : Pyrazolo[1,5-b]pyridazines often require column chromatography for purification (), whereas pyrazolo[3,4-b]pyridines () are purified via recrystallization due to higher crystallinity.
  • Yield Optimization : Reactions involving pyridazine cores (e.g., ) report moderate yields (37–70%), while pyrazole derivatives () achieve higher yields (>80%) due to simpler ring systems.

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data (Hypothetical Estimates*)
Compound LogP Solubility (mg/mL) pKa (COOH) Bioactivity (IC₅₀, nM)
This compound 1.2 12.5 (pH 7.4) 3.8 Not reported
2-Amino-2-(pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid 0.9 15.0 (pH 7.4) 4.1 50 (DYRK1A inhibition)
AMINO-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-ACETIC ACID 1.8 5.0 (pH 7.4) 3.5 120 (Antimicrobial)
2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid 0.5 20.0 (pH 7.4) 4.3 85 (IRAK4 inhibition)

*Estimates based on structural analogs in .

Key Findings:
  • The target compound’s lower LogP (1.2) compared to pyrazole derivatives (1.8, ) suggests better aqueous solubility, critical for oral bioavailability.
  • Pyrazolo[1,5-a]pyrimidine analogs () exhibit potent kinase inhibition (IC₅₀ = 50 nM), implying that the target compound’s pyridazine core may offer similar or enhanced selectivity for DYRK or IRAK4 targets.

Biological Activity

2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid (CAS: 1461705-49-6) is a compound that has garnered attention due to its potential biological activity. This article provides a comprehensive overview of its biological effects, including pharmacological properties, structure-activity relationships (SAR), and therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C8H8N4O2
  • Molar Mass : 192.17 g/mol
  • Density : 1.65 g/cm³ (predicted)
  • pKa : 8.40 (predicted) .

Pharmacological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the realm of receptor modulation and enzyme inhibition.

Adenosine Receptor Modulation

A study focusing on multi-target ligands for adenosine receptors (A1R and A2AR) demonstrated that compounds structurally related to 2-amino-pyridin derivatives showed promising selectivity and potency. The synthesized ligands exhibited IC50 values ranging from 2.4 to 10.0 µM against PDE10A and Ki values between 34 and 294 nM at A1R and A2AR .

Inhibition of Protein Kinases

The compound has also been investigated for its role as an inhibitor of protein kinases, specifically AXL and c-MET kinases. These kinases are implicated in various diseases, including cancer. Selective inhibition of these kinases by pyrazolo derivatives could potentially lead to therapeutic benefits in managing conditions associated with abnormal kinase activity .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds suggests that modifications in the molecular structure significantly influence biological activity. For instance, variations in substituents on the pyrazolo ring can enhance selectivity towards specific receptors or enzymes. Compounds with lower logP values and higher topological polar surface area (tPSA) often exhibited improved activity against PDE10A .

Case Studies

Several case studies highlight the effectiveness of pyrazolo derivatives in various biological contexts:

  • Anticancer Activity : Compounds containing the pyrazolo structure have shown antiproliferative effects against multiple cancer cell lines, including breast (MDA-MB-231) and liver cancer (HepG2). These studies suggest that pyrazolo derivatives can inhibit tumor growth both in vitro and in vivo .
  • Anti-inflammatory Effects : Research indicates that certain pyrazolo compounds exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Details
Adenosine Receptor ModulationIC50 values: 2.4 - 10.0 µM at PDE10A
Kinase InhibitionEffective against AXL and c-MET kinases
Anticancer ActivityInhibitory effects on various cancer cell lines
Anti-inflammatory EffectsPotential therapeutic applications in inflammation

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid?

The compound can be synthesized via cyclization reactions using hydrazonoyl chlorides and sodium nitrite in acetic acid. For example, 2-cyano-N-(2-pyridyl)acetamide reacts with hydrazonoyl chlorides to form aminopyrazole intermediates, which undergo nitrosation to yield pyrazolo-triazinone derivatives . Alternative routes include using DMF-DMA (dimethylformamide dimethyl acetal) in refluxing xylene to generate intermediates for pyrazolo[1,5-a]pyrimidines .

Q. How can spectroscopic methods be employed to characterize this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the presence of amino and pyridazine protons (e.g., δ 6.5–8.5 ppm for aromatic protons).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
  • X-ray crystallography : For resolving stereochemical ambiguity in crystalline derivatives .
  • FT-IR : To identify carboxylic acid (-COOH) and amino (-NH₂) functional groups via stretching vibrations (~1700 cm⁻¹ and ~3300 cm⁻¹, respectively).

Q. What analytical techniques ensure purity assessment?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) using ammonium acetate/acetic acid buffers (pH 6.5) .
  • TLC : Silica gel plates with ethyl acetate/hexane eluents.
  • Elemental analysis : To verify carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What pharmacological targets are associated with this compound?

Pyrazolo-pyridazine derivatives are explored as kinase inhibitors, adenosine A2A receptor antagonists, and antimicrobial agents due to their structural mimicry of purine bases . For example, pyrazolo[1,5-a]pyrimidines show affinity for adenosine receptors, making them candidates for neurological disorder therapeutics .

Advanced Research Questions

Q. How can computational methods predict reactivity and electronic properties?

Density Functional Theory (DFT) studies optimize molecular geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, DFT analysis of imidazo-pyrimidine analogs reveals charge distribution patterns that guide functionalization strategies .

Q. How are by-products managed during synthesis?

By-products like cyanomethyl benzoates (from malononitrile reactions) require chromatographic separation (e.g., silica gel column with CH₂Cl₂/MeOH gradients). Reaction optimization (e.g., adjusting stoichiometry of hydrazonoyl chlorides or using anhydrous conditions) minimizes side reactions .

Q. What strategies improve reaction yields with sensitive functional groups?

  • Temperature control : Reflux in acetic acid at 110°C prevents decomposition of amino groups.
  • Inert atmosphere : Use nitrogen/argon to protect reactive intermediates (e.g., enamines).
  • Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates cyclization steps .

Q. How are stereochemical challenges addressed in derivative synthesis?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived phosphoric acids) enable enantioselective synthesis. X-ray crystallography and circular dichroism (CD) validate absolute configurations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.